molecular formula C9H14O2 B13268481 3-Cyclobutyloxolane-3-carbaldehyde

3-Cyclobutyloxolane-3-carbaldehyde

Cat. No.: B13268481
M. Wt: 154.21 g/mol
InChI Key: SWCWZEDPBHFFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyloxolane-3-carbaldehyde is an organic compound with the molecular formula C9H14O2 It is a cyclic aldehyde that features a cyclobutyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the oxolane ring. This intermediate is then subjected to oxidation to introduce the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclobutanone, its reaction with ethylene glycol, and subsequent oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Cyclobutyloxolane-3-carboxylic acid.

    Reduction: 3-Cyclobutyloxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A precursor in the synthesis of 3-Cyclobutyloxolane-3-carbaldehyde.

    Oxolane: The parent compound of the oxolane ring present in this compound.

    Cyclobutyloxolane: A related compound without the aldehyde group.

Uniqueness

This compound is unique due to the presence of both a cyclobutyl group and an oxolane ring with an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-cyclobutyloxolane-3-carbaldehyde

InChI

InChI=1S/C9H14O2/c10-6-9(4-5-11-7-9)8-2-1-3-8/h6,8H,1-5,7H2

InChI Key

SWCWZEDPBHFFBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCOC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.